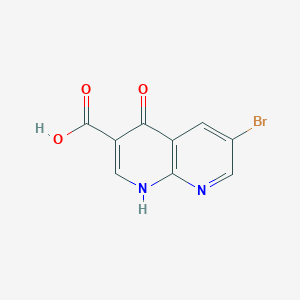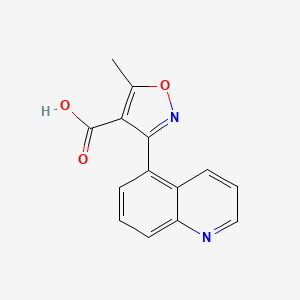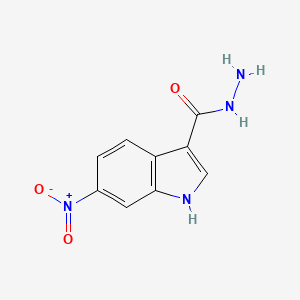
2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic Acid is a heterocyclic compound that contains both thiophene and thiazole rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic Acid typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene or thiazole rings .
Wissenschaftliche Forschungsanwendungen
2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic Acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic molecules.
Wirkmechanismus
The mechanism of action of 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and heteroatoms allow it to form various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic Acid: A simpler thiophene derivative with similar aromatic properties.
Thiazole-4-carboxylic Acid: A thiazole derivative with similar reactivity.
2-(4-Pyridyl)thiazole-4-carboxylic Acid: A related compound with a pyridine ring instead of a thiophene ring.
Uniqueness
2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic Acid is unique due to the combination of thiophene and thiazole rings in its structure. This dual-ring system enhances its chemical versatility and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C9H7NO2S2 |
|---|---|
Molekulargewicht |
225.3 g/mol |
IUPAC-Name |
2-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7NO2S2/c11-9(12)7-5-14-8(10-7)4-6-2-1-3-13-6/h1-3,5H,4H2,(H,11,12) |
InChI-Schlüssel |
OYSNMHYARJSVPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CC2=NC(=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13687718.png)

![[4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester](/img/structure/B13687737.png)

![2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13687754.png)






![Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate](/img/structure/B13687794.png)

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester](/img/structure/B13687833.png)
